2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-N,N-dimethyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-amine
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Overview
Description
2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-N,N-dimethyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-amine is a useful research compound. Its molecular formula is C20H19Cl2N3S2 and its molecular weight is 436.41. The purity is usually 95%.
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Scientific Research Applications
Hydrogen-Bonded Aggregation in Crystal Structures
Research has shown that molecules similar to 2-[(2,6-dichlorophenyl)methylsulfanyl]-N,N-dimethyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine can exhibit diverse hydrogen-bonded aggregations in crystal structures. Variations in molecular constitution lead to different forms of hydrogen-bonded chains and dimers, as demonstrated in studies of related pyrimidine derivatives (Trilleras et al., 2008).
Nucleophilic Displacement Reactions
Nucleophilic displacement of a methylsulfanyl group on pyrimidin-4-one scaffolds, which are structurally related to the compound , has been achieved. This involves oxidation to a methylsulfonyl group, facilitating the introduction of amino groups and the formation of carbon-carbon bonds (Kikelj et al., 2010).
Formation of s-Triazines
Studies have explored the transformation of pyrimidine compounds, including those structurally similar to 2-[(2,6-dichlorophenyl)methylsulfanyl]-N,N-dimethyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine, into s-triazines. This involves reactions with potassium amide in liquid ammonia, indicating a versatile chemical behavior of these compounds (Plas et al., 2010).
Antihypertensive Activity
Although not directly related to the compound , similar 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives have demonstrated antihypertensive activity. This suggests potential medicinal applications for structurally related compounds (Bennett et al., 1981).
Synthesis and Crystal Structure Analysis
The synthesis and crystal structure of compounds structurally related to 2-[(2,6-dichlorophenyl)methylsulfanyl]-N,N-dimethyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine have been thoroughly studied. These studies provide insights into the molecular arrangements and interactions within the crystal structures of such compounds (Repich et al., 2017).
Ring Cleavage Reactions
Research has demonstrated that 2-alkyl-, 2-aryl- and 2,5-dialkyl-4-chloropyrimidines can undergo ring cleavage reactions, leading to the formation of various derivatives. This highlights the reactivity and potential for diverse chemical transformations of compounds similar to the one (Kinoshita et al., 1989).
Benzylation and Nitrosation
Studies have explored the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, demonstrating the chemical versatility and the potential for creating diverse derivatives of similar compounds (Glidewell et al., 2003).
Future Directions
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-N,N-dimethyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3S2/c1-25(2)19-11-14(12-26-15-7-4-3-5-8-15)23-20(24-19)27-13-16-17(21)9-6-10-18(16)22/h3-11H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGZBLSUWPKWGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1)CSC2=CC=CC=C2)SCC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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